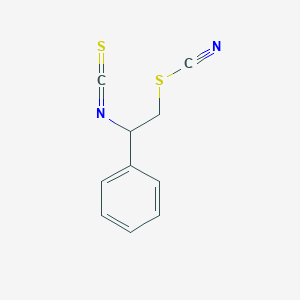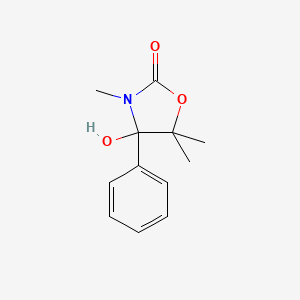![molecular formula C9H9ClOS B14596800 1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one CAS No. 61077-08-5](/img/structure/B14596800.png)
1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H9ClOS It is characterized by the presence of a chloro group and a methylsulfanyl group attached to a phenyl ring, along with an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one can be synthesized through the reaction of thioanisole with chloroacetyl chloride. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Dechlorinated product.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can undergo nucleophilic aromatic substitution reactions, where the chloro group is replaced by nucleophiles, leading to the formation of various derivatives with potential biological activities .
Comparación Con Compuestos Similares
1-[4-(Methylsulfanyl)phenyl]ethan-1-one: Lacks the chloro group, resulting in different reactivity and applications.
1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone: Similar structure but with the chloro and methylsulfanyl groups in different positions, affecting its chemical properties and applications.
Propiedades
Número CAS |
61077-08-5 |
|---|---|
Fórmula molecular |
C9H9ClOS |
Peso molecular |
200.69 g/mol |
Nombre IUPAC |
1-(4-chloro-2-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3 |
Clave InChI |
UNILYPRLEBYNTK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide](/img/structure/B14596743.png)

![Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14596748.png)


![3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596765.png)




![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione](/img/structure/B14596777.png)
